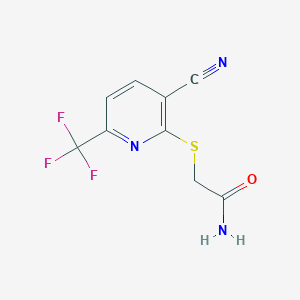

2-((3-Cyano-6-(trifluoromethyl)pyridin-2-yl)thio)acetamide

CAS No.:

Cat. No.: VC20734599

Molecular Formula: C9H6F3N3OS

Molecular Weight: 261.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H6F3N3OS |

|---|---|

| Molecular Weight | 261.23 g/mol |

| IUPAC Name | 2-[3-cyano-6-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide |

| Standard InChI | InChI=1S/C9H6F3N3OS/c10-9(11,12)6-2-1-5(3-13)8(15-6)17-4-7(14)16/h1-2H,4H2,(H2,14,16) |

| Standard InChI Key | FUKYUDVFAVZJGF-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=NC(=C1C#N)SCC(=O)N)C(F)(F)F |

Introduction

2-((3-Cyano-6-(trifluoromethyl)pyridin-2-yl)thio)acetamide is a synthetic organic compound that belongs to the class of pyridine derivatives. It features a pyridine ring substituted with a cyano group, a trifluoromethyl group, and a thioacetamide moiety. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and chemical properties.

Synthesis and Preparation

The synthesis of 2-((3-Cyano-6-(trifluoromethyl)pyridin-2-yl)thio)acetamide typically involves the reaction of a suitable pyridine derivative with a thioacetamide precursor. The specific synthesis route may vary depending on the availability of starting materials and desired conditions.

Biological Activities and Applications

While specific biological activities of 2-((3-Cyano-6-(trifluoromethyl)pyridin-2-yl)thio)acetamide are not detailed in the provided sources, compounds with similar structures have shown potential in various therapeutic areas. For instance, pyridine derivatives are often explored for their antimalarial, anticancer, and enzyme inhibitory activities .

Related Compounds and Research Findings

Related compounds, such as 2-((3-Cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl)thio)-N-cyclohexylacetamide, have been studied for their chemical properties and potential applications . These compounds often feature modifications to the pyridine ring or the acetamide moiety, which can significantly affect their biological activity and physicochemical properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume